molecular formula C32H24N2O8 B5077898 2,2'-bis(3,5-dimethoxyphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione

2,2'-bis(3,5-dimethoxyphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione

Cat. No.: B5077898
M. Wt: 564.5 g/mol
InChI Key: TXJZYAKGCAPJPF-UHFFFAOYSA-N
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Description

The compound “2,2’-bis(3,5-dimethoxyphenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione” is a complex organic molecule. It contains two benzoxazine rings, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The molecule also has methoxy groups (-OCH3) and phenyl groups (C6H5) attached to it .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring system. The presence of the benzoxazine rings, phenyl groups, and methoxy groups would contribute to this complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs. Without specific information on any biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity with other chemicals, and any potential biological activity. This could involve laboratory experiments as well as computational modeling .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-6-[2-(3,5-dimethoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O8/c1-37-21-9-19(10-22(15-21)38-2)29-33-27-7-5-17(13-25(27)31(35)41-29)18-6-8-28-26(14-18)32(36)42-30(34-28)20-11-23(39-3)16-24(12-20)40-4/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJZYAKGCAPJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC(=CC(=C6)OC)OC)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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